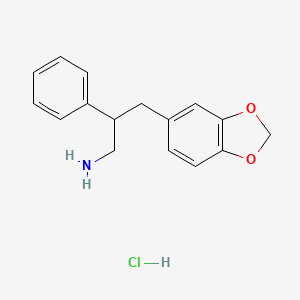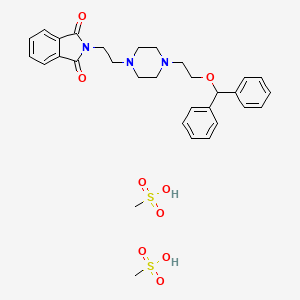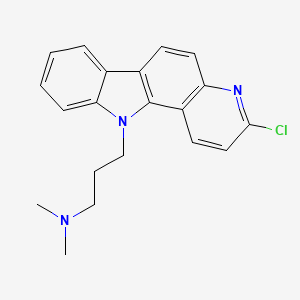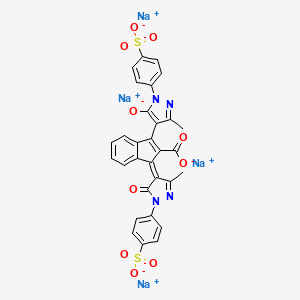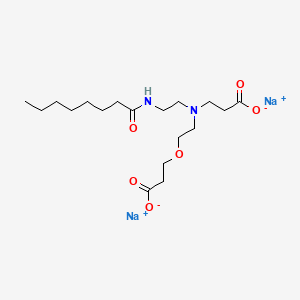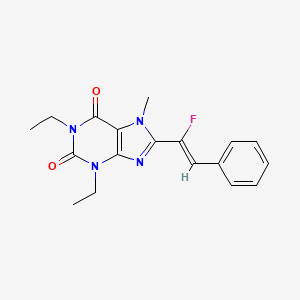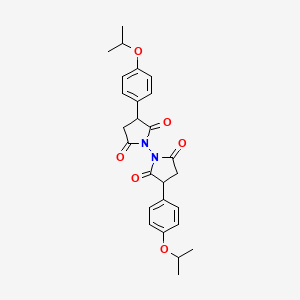
3,3'-Bis(4-(1-methylethoxy)phenyl)-(1,1'-bipyrrolidine)-2,2',5,5'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone is a complex organic compound with significant potential in various scientific fields. This compound features a bipyrrolidine core with phenyl groups substituted with methylethoxy groups, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone typically involves multi-step organic reactions. The process starts with the preparation of the bipyrrolidine core, followed by the introduction of phenyl groups and subsequent substitution with methylethoxy groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bipyrrolidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups onto the phenyl rings.
Scientific Research Applications
3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(4-methoxyphenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone: Similar structure but with methoxy groups instead of methylethoxy groups.
3,3’-Bis(4-ethoxyphenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone: Features ethoxy groups instead of methylethoxy groups.
Uniqueness
3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone is unique due to the presence of methylethoxy groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
115906-19-9 |
|---|---|
Molecular Formula |
C26H28N2O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H28N2O6/c1-15(2)33-19-9-5-17(6-10-19)21-13-23(29)27(25(21)31)28-24(30)14-22(26(28)32)18-7-11-20(12-8-18)34-16(3)4/h5-12,15-16,21-22H,13-14H2,1-4H3 |
InChI Key |
SLZWKAHYYLSAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)N3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


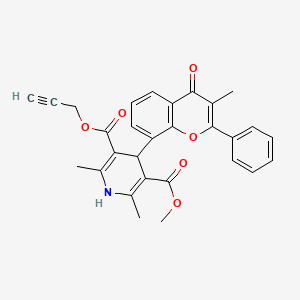

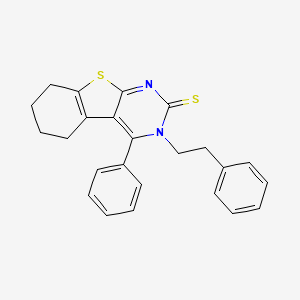

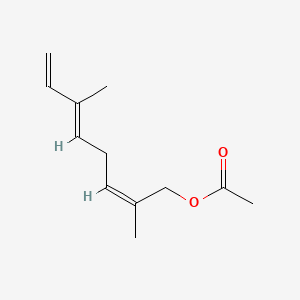
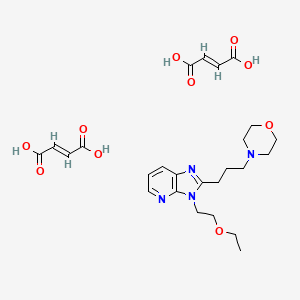
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
